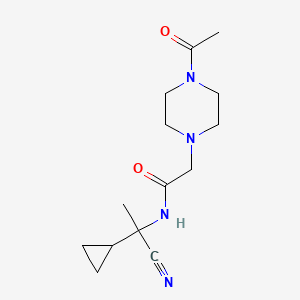
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. ACEA belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of effects on the body.
Wirkmechanismus
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide acts as an agonist for the CB1 and CB2 cannabinoid receptors, which are located throughout the body. When this compound binds to these receptors, it activates a signaling pathway that can modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it is important to note that this compound is a potent agonist for these receptors and should be used with caution in experimental settings.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regards to 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide. One potential direction is to investigate its potential as a treatment for chronic pain and inflammation. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential in the treatment of cancer, as it has been shown to have anti-cancer properties in vitro.
Synthesemethoden
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-acetylpiperazine with 1-cyano-1-cyclopropane carboxylic acid, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through purification using chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and cancer treatment. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(19)18-7-5-17(6-8-18)9-13(20)16-14(2,10-15)12-3-4-12/h12H,3-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDBQRAORPEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)


![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)
